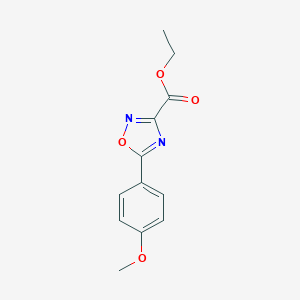

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)10-13-11(18-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRYIROHFJDHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601473 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151098-14-5 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

Foreword: The Prominence of the 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and metabolic stability make it a valuable pharmacophore in the design of novel therapeutic agents.[1][2][3] The 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for amide and ester functional groups, enhancing drug-like properties such as oral bioavailability and metabolic resistance.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8] This guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, a compound of interest for further pharmacological investigation.

I. Strategic Synthesis of this compound

The most prevalent and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[9][10][11] For the target molecule, a logical and convergent synthetic strategy is the reaction of 4-methoxybenzamidoxime with ethyl chlorooxoacetate. This approach allows for the direct installation of the desired substituents at the 3 and 5 positions of the oxadiazole ring.

A. Preparation of Starting Materials

1. Synthesis of 4-Methoxybenzamidoxime

The synthesis of the amidoxime precursor begins with the readily available 4-methoxybenzonitrile. The nitrile is converted to the corresponding amidoxime via reaction with hydroxylamine hydrochloride in the presence of a base.

-

Protocol:

-

To a solution of 4-methoxybenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-methoxybenzamidoxime, which can be purified by recrystallization.

-

2. Availability of Ethyl Chlorooxoacetate

Ethyl chlorooxoacetate (also known as ethyl 2-chloro-2-oxoacetate) is a commercially available reagent.[12] It serves as the acylating agent, providing the ethyl carboxylate moiety at the 3-position of the oxadiazole ring. Its high reactivity as an acyl chloride is crucial for the efficient O-acylation of the amidoxime.[13]

B. One-Pot Synthesis of the Target Compound

A one-pot procedure is often preferred for the synthesis of 1,2,4-oxadiazoles as it avoids the isolation of the intermediate O-acyl amidoxime, which can be unstable.[10][11]

-

Protocol:

-

Dissolve 4-methoxybenzamidoxime (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and stir for 15 minutes.

-

Slowly add a solution of ethyl chlorooxoacetate (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the O-acylation is complete, the reaction mixture is heated to reflux for 4-6 hours to effect cyclodehydration.

-

After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

-

Diagram of the Synthetic Pathway:

Caption: Synthetic route to the target molecule.

Mechanism of 1,2,4-Oxadiazole Formation:

Caption: General mechanism of 1,2,4-oxadiazole synthesis.

II. Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

A. Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) |

B. Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the ethyl ester protons, and the methoxy protons.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |

| ~7.1 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |

| ~4.5 | Quartet | 2H | -OCH₂- of ethyl ester |

| ~3.9 | Singlet | 3H | -OCH₃ of methoxy group |

| ~1.4 | Triplet | 3H | -CH₃ of ethyl ester |

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all twelve carbon atoms in their unique chemical environments.

| Chemical Shift (δ ppm) | Assignment |

| ~168-170 | C=O of the ester |

| ~165-167 | C5 of the oxadiazole ring |

| ~160-162 | C3 of the oxadiazole ring |

| ~160-162 | Aromatic C attached to the methoxy group |

| ~128-130 | Aromatic CH (ortho to oxadiazole) |

| ~118-120 | Aromatic C attached to the oxadiazole ring |

| ~114-116 | Aromatic CH (meta to oxadiazole) |

| ~62-64 | -OCH₂- of the ethyl ester |

| ~55-57 | -OCH₃ of the methoxy group |

| ~14-16 | -CH₃ of the ethyl ester |

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[14][15][16]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H |

| ~1750-1730 | C=O stretch | Ester carbonyl |

| ~1610-1580 | C=N stretch | Oxadiazole ring |

| ~1500-1400 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O-C stretch (asym) | Aryl ether |

| ~1180-1100 | C-O stretch | Ester |

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also provide structural information.[17][18][19]

-

Expected Molecular Ion Peak (M⁺): m/z = 248.0797 (for C₁₂H₁₂N₂O₄)

-

Potential Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅) from the ester.

-

Cleavage of the ester group.

-

Fragmentation of the oxadiazole ring.

-

Loss of the methoxy group.

-

III. Relevance and Potential Applications in Drug Development

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3][4][8] The incorporation of an aryl carboxylic acid moiety or its ester derivative can further enhance the pharmacological profile of these compounds.[5]

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.[6][20] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The methoxyphenyl group is a common feature in many biologically active compounds and may contribute to interactions with specific biological targets.

-

Anti-inflammatory and Analgesic Properties: The 1,2,4-oxadiazole nucleus has been incorporated into molecules designed as anti-inflammatory and analgesic agents.[4][11]

-

Antimicrobial and Antiviral Activity: Derivatives of 1,2,4-oxadiazole have shown promise as antimicrobial and antiviral agents.[5][7] The specific compound, this compound, represents a novel chemical entity that warrants investigation for its potential therapeutic applications in these and other disease areas.

IV. Conclusion

This technical guide has detailed a robust and efficient synthetic strategy for the preparation of this compound, a compound with significant potential for drug discovery. The outlined characterization techniques provide a comprehensive framework for confirming the structure and purity of the synthesized molecule. The diverse pharmacological activities associated with the 1,2,4-oxadiazole scaffold underscore the importance of synthesizing and evaluating novel derivatives such as the one presented herein. Further investigation into the biological properties of this compound is highly encouraged to unlock its full therapeutic potential.

References

- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. 2005;24(3):328-46.

- Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters, 25(8), 1079-1091.

- Cotelle, P., & Catteau, J. P. (1993). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 30(5), 1249-1253.

- Mass spectra of some fluorine-containing 1,2,4-oxadiazoles. (n.d.). Semantic Scholar.

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (n.d.).

- Ethyl chlorooxoacet

- The Chemical Versatility of Ethyl 2-chloroacetoacetate: Synthesis and Supply Chain Insights. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(15), 1469-1472.

- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic

- By-product formation in the synthesis of Ethyl 2-chloroacetoacet

- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Cell Science and Therapy.

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Current Organic Synthesis.

- Ethyl 2-chloroacetoacet

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

- FTIR spectra of the three oxadiazole derivatives. (n.d.).

- Kumar, R., Kumar, S., & Bala, M. (2018). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Data set].

- Key Properties and Synthesis of 4-Methoxybenzamide (CAS 3424-93-9) by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Journal of Chemical Sciences, 125(4), 731-735.

- Kumar, A. K., et al. (2013). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 6(5), 475-481.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Pharmaceutical and Biosciences Journal.

-

Synthesis and Screening of New[17][19][21]Oxadiazole,[17][18][21]Triazole, and[17][18][21]Triazolo[4,3-b][17][18][21]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega, 6(2), 1567-1579.

- refinement of protocols for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. (n.d.). Benchchem.

-

Synthesis and Screening of New[17][19][21]Oxadiazole,[17][18][21]Triazole, and[17][18][21]Triazolo[4,3-b][17][18][21]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). ACS Omega.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(21), 5016.

- Preparation method for ethyl 2-chloroacetoacetate. (2015).

- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). ACS Omega, 4(26), 21851-21859.

- Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides

- PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. (2018). European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 865-877.

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Semantic Scholar.

- Synthesis of a compound containing methoxybenzamide. (n.d.).

- Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. (n.d.).

- Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263.

- Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activ

- Search Results. (n.d.). Beilstein Journal of Organic Chemistry.

- Synthesis and Application of 4-methoxybenzylamine. (2022). ChemicalBook.

- 4-Methoxybenzamide | C8H9NO2 | CID 76959. (n.d.). PubChem.

- Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. (n.d.). SpectraBase.

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).

- Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. (2021). Molecules, 26(16), 4983.

- Bioinspired Electrochemical Cyclization Toward the Divergent Synthesis of Mavacurane- and Akuammiline-type Alkaloids. (2025). ChemRxiv.

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.

- Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. (n.d.). Organic Chemistry Portal.

- Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbam

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijper.org [ijper.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ipbcams.ac.cn [ipbcams.ac.cn]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. updatepublishing.com [updatepublishing.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 21. Mass spectra of some fluorine-containing 1,2,4-oxadiazoles | Semantic Scholar [semanticscholar.org]

Physicochemical properties of Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

An In-Depth Technical Guide to Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a key pharmacophore and a bioisostere for carboxylic acid and carboxamide groups, capable of participating in hydrogen bonding interactions with biological targets.[2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antitubercular properties.[4] this compound, the subject of this guide, incorporates this privileged scaffold, suggesting its potential as a valuable building block in the design of novel therapeutic agents.

Physicochemical Properties

Detailed experimental data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data from commercial suppliers, we can summarize its core properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [5] |

| Molecular Weight | 248.238 g/mol | [5] |

| CAS Number | 40019-25-8 | [5] |

| Purity | Typically ≥95.0% | [5] |

| InChI Key | ZMCFMWWPODIDQI-UHFFFAOYSA-N | [5] |

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a central 1,2,4-oxadiazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 4-methoxyphenyl group.

Caption: Chemical structure of the title compound.

Spectroscopic characterization is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not widely published, data from analogous compounds can provide expected chemical shifts and fragmentation patterns.

Expected Spectroscopic Data:

-

¹H NMR: Protons on the ethyl group would appear as a quartet and a triplet. The methoxy group protons would be a singlet, and the aromatic protons on the phenyl ring would show characteristic splitting patterns in the aromatic region.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the aromatic carbons, the methoxy carbon, and the ethyl group carbons would be expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Synthesis Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature.[3][6] A common and effective method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester.[3]

Proposed Synthetic Pathway:

A plausible synthesis for this compound would involve the reaction of 4-methoxybenzamidoxime with an ethyl oxalyl chloride or a related derivative.

Caption: A proposed synthetic workflow.

Step-by-Step Experimental Protocol (General Procedure):

-

Amidoxime Formation: The synthesis typically begins with the preparation of the required amidoxime. For this specific compound, 4-methoxybenzonitrile would be reacted with hydroxylamine hydrochloride in the presence of a base to yield 4-methoxybenzamidoxime.[2][3]

-

Cyclocondensation Reaction:

-

To a solution of 4-methoxybenzamidoxime in a suitable solvent (e.g., pyridine, DMF, or toluene), an equimolar amount of ethyl oxalyl chloride is added dropwise at a controlled temperature (often 0 °C to room temperature).

-

The reaction mixture is then typically heated to reflux for several hours to facilitate the cyclization and formation of the 1,2,4-oxadiazole ring.[6][7]

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole nucleus is a versatile scaffold in drug design.[4] Derivatives have shown a broad spectrum of biological activities, making them attractive candidates for further investigation.

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines.[4][8]

-

Anti-inflammatory and Analgesic Properties: The structural features of 1,2,4-oxadiazoles have been exploited to develop compounds with significant anti-inflammatory and analgesic effects.[9]

-

Antimicrobial and Antifungal Agents: The scaffold is present in compounds that exhibit potent activity against a range of bacteria and fungi.[3][10]

-

Antitubercular Activity: Some 1,2,4-oxadiazole derivatives have shown promising activity against Mycobacterium tuberculosis.[4]

The presence of the 4-methoxyphenyl group in the target compound is also a common feature in many biologically active molecules, potentially influencing its pharmacokinetic and pharmacodynamic properties.[11]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed physicochemical and biological data for this specific molecule are limited, its structural components—the 1,2,4-oxadiazole core and the 4-methoxyphenyl substituent—are well-represented in a multitude of pharmacologically active agents. The established synthetic routes for 1,2,4-oxadiazoles provide a clear path for its preparation and subsequent investigation into its biological properties. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

-

Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Mazumder, A., Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1-25. [Link]

- Sharma, V., Kumar, P., & Kumar, P. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Journal of Advanced Scientific Research, 8(1), 01-14.

- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 519-527.

-

Singh, S., & Singh, S. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]

-

Wieczorek, R., & Golebiewski, P. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3184. [Link]

-

Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., Homma, H., Nagamitsu, T., Osada, H., & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]

-

Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 1-15. [Link]

-

Kumar, A., & Kumar, S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4837-4853. [Link]

-

Susha, S., & Sadasivan, C. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 48-57. [Link]

- Gobec, M., Tomašič, T., Markovič, T., Mlinarič-Raščan, I., Dolenc, M. S., & Jakopin, Ž. (2023). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.

- Singh, R., & Singh, P. (2019). Synthesis, biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(4-methoxyphenyl)[1,2,4]oxadiazole-5-carboxylate [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, the objective of this document is to move beyond a mere presentation of data. Instead, we will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data through the lens of structural chemistry, explaining the rationale behind signal assignments and fragmentation patterns. This guide is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of 1,2,4-oxadiazole derivatives.

Molecular Structure and a Priori Analysis

Before delving into the spectra, a foundational understanding of the molecule's architecture is paramount. The structure combines several key functional groups: a 1,2,4-oxadiazole core, a para-substituted methoxyphenyl ring, and an ethyl carboxylate group. Each of these components imparts distinct and predictable signatures in spectroscopic analysis. The strategic placement of heteroatoms (N, O) and the interplay of aromatic and aliphatic systems create a unique electronic environment that we will explore in detail.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can map the molecular framework with high precision.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for general solubility, while DMSO-d₆ is used for less soluble compounds or to observe exchangeable protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition: Set the spectral width to cover the range of -1 to 12 ppm. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) over a spectral width of 0-200 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Analysis

The proton NMR spectrum is predicted to show four distinct signal sets corresponding to the aromatic protons, the methoxy group, and the ethyl ester group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-2'', H-6'' | ~8.10 | Doublet (d) | 2H | J ≈ 9.0 Hz | These protons are ortho to the electron-withdrawing oxadiazole ring, causing significant deshielding. They couple with H-3''/H-5''. |

| H-3'', H-5'' | ~7.05 | Doublet (d) | 2H | J ≈ 9.0 Hz | These protons are ortho to the electron-donating methoxy group, resulting in strong shielding. They couple with H-2''/H-6''. |

| -OCH₂CH₃ | ~4.50 | Quartet (q) | 2H | J ≈ 7.1 Hz | The methylene protons are adjacent to the electron-withdrawing ester oxygen and are split by the three methyl protons. |

| -OCH₃ | ~3.90 | Singlet (s) | 3H | - | Methoxy protons are chemically equivalent and have no adjacent protons to couple with, appearing as a sharp singlet. |

| -OCH₂CH₃ | ~1.45 | Triplet (t) | 3H | J ≈ 7.1 Hz | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on symmetry, 10 distinct signals are expected.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~164.5 | The carbonyl carbon of the ester is significantly deshielded by the two adjacent oxygen atoms. |

| C5' (Oxadiazole) | ~175.0 | This carbon is part of the heterocyclic ring and is bonded to two electronegative atoms (O and N), leading to a downfield shift. |

| C3' (Oxadiazole) | ~168.0 | Similar to C5', this carbon is highly deshielded due to its position within the electron-deficient oxadiazole ring. |

| C4'' (Ar-OMe) | ~162.0 | The aromatic carbon directly attached to the electron-donating methoxy group is shielded relative to other quaternary aromatic carbons. |

| C2''/C6'' (Ar) | ~129.0 | These carbons are ortho to the oxadiazole substituent. |

| C3''/C5'' (Ar) | ~114.5 | These carbons are ortho to the methoxy group and experience its shielding effect. |

| C1'' (Ar) | ~120.0 | This is the ipso-carbon attached to the oxadiazole ring; its chemical shift is influenced by the heterocycle's electronic effects. |

| -OCH₂CH₃ | ~62.5 | The methylene carbon is deshielded by the adjacent ester oxygen. |

| -OCH₃ | ~55.5 | The methoxy carbon is a typical value for an aryl methyl ether. |

| -OCH₂CH₃ | ~14.0 | The terminal methyl carbon is in a highly shielded, aliphatic environment. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.

-

Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background scan of the empty sample holder (or pure KBr pellet) should be run first and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum will be dominated by characteristic absorption bands from the ester and the substituted aromatic system.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~1730-1750 | C=O Stretch | Ethyl Ester | A strong, sharp absorption band characteristic of the ester carbonyl group. Its exact position can indicate the degree of conjugation. |

| ~1610, ~1580, ~1500 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region confirm the presence of the phenyl ring. |

| ~1620-1650 | C=N Stretch | 1,2,4-Oxadiazole | This stretching vibration is characteristic of the imine-like bond within the oxadiazole ring.[1] |

| ~1250 | C-O-C Stretch (Aryl Ether) | Methoxy Group | A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether. |

| ~1100-1300 | C-O-C Stretch (Ester) | Ethyl Ester | A strong band associated with the C-O stretching of the ester linkage.[1] |

| ~2900-3000 | C-H Stretch | Aliphatic | Absorptions from the C-H bonds of the ethyl and methoxy groups. |

| >3000 | C-H Stretch | Aromatic | Absorptions from the C-H bonds on the phenyl ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often yielding a strong protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy method that provides more extensive fragmentation patterns.

-

Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

MS Spectral Analysis

The molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol .

-

Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 249. In EI-MS, the molecular ion peak [M]⁺ should be observed at m/z 248.

-

Key Fragmentation Patterns: The fragmentation of 1,2,4-oxadiazoles is well-documented and often involves cleavage of the heterocyclic ring.[3][4]

-

Loss of Ethoxy Radical: [M - OCH₂CH₃]⁺ at m/z 203.

-

Loss of Ethyl Group: [M - CH₂CH₃]⁺ at m/z 219.

-

Formation of Aroylium Ion: A prominent fragment corresponding to the 4-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺ at m/z 135 is highly likely. This arises from the cleavage of the oxadiazole ring.

-

Further Fragmentation: The m/z 135 fragment can further lose CO to give the 4-methoxyphenyl cation at m/z 107.

-

Integrated Spectroscopic Workflow

The conclusive identification of a compound relies not on a single technique but on the synergistic integration of all available data. The workflow below illustrates the logical progression from sample synthesis to final structural confirmation.

Figure 2: Workflow for the spectroscopic characterization of a novel chemical entity.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. The predictable signals in ¹H and ¹³C NMR, the characteristic vibrational bands in IR, and the logical fragmentation patterns in MS collectively provide an unambiguous confirmation of its molecular structure. This guide serves as a foundational document, providing both the expected data and the underlying scientific principles for its interpretation, thereby empowering researchers in their drug discovery and development endeavors.

References

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link available through Google Scholar search]

-

The Royal Society of Chemistry. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC. [Link]

-

Fei, Q., Liu, C., & Luo, Y. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4987. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

Reddy, C. R., et al. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Organic & Biomolecular Chemistry. [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Introduction: The 1,2,4-Oxadiazole Scaffold and a Note on Isomeric Nomenclature

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and capacity for diverse substitutions make it a privileged scaffold in modern drug discovery. Functionally, it is often employed as a bioisostere for ester and amide groups, a strategy used to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target binding.[1] This guide provides a detailed technical overview of a specific derivative, focusing on its synthesis, properties, and potential applications.

It is important to clarify the specific isomeric form discussed herein. The topic specifies Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate . However, the vast majority of commercially available and published data pertains to its isomer, Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS: 40019-25-8) .[2] This guide will focus on the latter, well-documented compound. The synthetic principles described are broadly applicable and can be adapted to produce the 5-aryl-3-carboxylate isomer by selecting the appropriate starting materials.

Section 1: Physicochemical and Structural Characteristics

The structural integrity and physicochemical properties of a compound are foundational to its behavior in both chemical and biological systems. Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is characterized by the fusion of the electron-rich 4-methoxyphenyl group (an anisole moiety) with the electron-deficient 1,2,4-oxadiazole ring, which is further functionalized with an ethyl ester group. This combination of aromatic and heterocyclic systems dictates its solubility, stability, and intermolecular interaction potential.

Table 1: Physicochemical Properties of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

| Property | Value | Source |

| CAS Number | 40019-25-8 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [2] |

| Molecular Weight | 248.24 g/mol | [2] |

| IUPAC Name | ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | [2] |

| InChI Key | ZMCFMWWPODIDQI-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [2] |

Section 2: Synthesis and Mechanistic Insights

The most prevalent and robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed in situ from the condensation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester), followed by a heat- or base-mediated dehydrative cyclization.

The choice of starting materials directly determines the final substitution pattern. To obtain the title compound, 3-(4-methoxyphenyl)-1,2,4-oxadiazole , the key precursors are 4-methoxybenzamidoxime and an activated form of ethyl oxalate, such as ethyl oxalyl chloride .

Experimental Protocol: A Self-Validating System

This protocol describes a generalized procedure. The trustworthiness of this synthesis lies in its reliance on a well-established cyclization mechanism. Progress can be monitored at each stage using Thin Layer Chromatography (TLC) to validate the consumption of reactants and the formation of the product.

-

Step 1: Reactant Preparation (Acylation)

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzamidoxime (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction with the highly reactive acyl chloride.

-

Slowly add a base, such as pyridine or triethylamine (1.1 equivalents), to act as an acid scavenger.

-

To this stirring solution, add ethyl oxalyl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0 °C. The slow addition prevents unwanted side reactions.

-

-

Step 2: Intermediate Formation

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amidoxime is consumed. The intermediate O-acyl amidoxime is typically not isolated.

-

-

Step 3: Dehydrative Cyclization

-

Remove the solvent under reduced pressure.

-

Add a high-boiling point solvent, such as toluene or xylene.

-

Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours. This provides the thermal energy required to overcome the activation barrier for the intramolecular cyclization and dehydration, which drives the reaction to completion.

-

-

Step 4: Work-up and Purification

-

Cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Redissolve the crude residue in a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove any remaining base, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate.

-

Section 3: Applications in Drug Discovery and Development

The 1,2,4-oxadiazole moiety is a cornerstone in contemporary drug design, primarily for its role as a metabolically robust bioisostere. Bioisosteres are functional groups that possess similar steric and electronic properties, allowing them to replace another group in a drug molecule without losing the desired biological activity, while potentially improving its drug-like properties.

The 1,2,4-oxadiazole core has been integrated into compounds targeting a wide array of diseases.[1] Research has demonstrated its utility in developing agents with diverse biological activities, including:

-

Anticancer Agents: Derivatives have been shown to induce apoptosis in cancer cells.[1]

-

Anti-inflammatory and Analgesic: The scaffold is present in molecules designed to modulate inflammatory pathways.

-

Antimicrobial and Antiviral: Its unique electronic properties have been leveraged in the development of novel anti-infective agents.[1]

While specific biological activity for Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is not extensively documented in publicly available literature, its structural motifs are present in pharmacologically active molecules. For instance, compounds containing the 3-aryl-1,2,4-oxadiazole core have been investigated as potential therapeutic agents, highlighting the value of this chemical space for further exploration in drug discovery programs.

References

-

Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 . PubChem. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . PubMed Central (PMC). Available at: [Link]

Sources

The Therapeutic Promise of 1,2,4-Oxadiazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring, has garnered considerable attention in medicinal chemistry for its unique bioisosteric properties and a remarkably broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the significant therapeutic potential of 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. As a senior application scientist, this document is structured to offer not just a review of existing literature, but a practical, field-proven perspective on the evaluation and understanding of these promising compounds.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3][4] This inherent stability, combined with the ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, makes it an attractive scaffold for the design of novel therapeutic agents.[5] The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process, most commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[6]

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][7][8]

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant body of research has focused on the ability of 1,2,4-oxadiazole derivatives to modulate critical signaling pathways implicated in cancer progression.

-

Enzyme Inhibition: A primary mechanism of action for many anticancer 1,2,4-oxadiazoles is the inhibition of key enzymes involved in tumor growth and survival.

-

Caspase-3 Activation: Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of caspase-3, a key executioner of programmed cell death.[9]

-

Histone Deacetylase (HDAC) Inhibition: The 1,2,4-oxadiazole scaffold has been successfully incorporated into the design of potent HDAC inhibitors.[4][10][11] These compounds promote the acetylation of histones, leading to the regulation of gene expression and subsequent cancer cell death through apoptosis, cell cycle arrest, and inhibition of DNA repair.[10]

-

Epidermal Growth Factor Receptor (EGFR) and c-Met Downregulation: Some 1,2,4-oxadiazole derivatives have been shown to facilitate the degradation of both EGFR and c-Met, two receptor tyrosine kinases that play crucial roles in oncogenesis and tumor progression.[12]

-

Signaling Pathway: 1,2,4-Oxadiazole Derivatives as EGFR Inhibitors

Caption: EGFR signaling pathway and its inhibition by 1,2,4-oxadiazole derivatives.

Signaling Pathway: 1,2,4-Oxadiazole Derivatives as HDAC Inhibitors

Caption: Mechanism of HDAC inhibition by 1,2,4-oxadiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | H | H | MCF-7 | 0.76 | [7] |

| A549 | 0.18 | [7] | |||

| DU145 | 1.13 | [7] | |||

| MDA MB-231 | 0.93 | [7] | |||

| 7b | 3,4,5-trimethoxy | H | MCF-7 | 0.011 | [7] |

| A549 | 0.053 | [7] | |||

| DU145 | 0.017 | [7] | |||

| MDA MB-231 | 0.021 | [7] | |||

| 13a | Imidazo[2,1-b]thiazole | 4-chlorophenyl | A375 | 0.11 | [4] |

| 13b | Imidazo[2,1-b]thiazole | 4-methoxyphenyl | A375 | 1.47 | [4] |

| 18a | 1,3,4-oxadiazole | 4-nitrophenyl | Various | Sub-micromolar | [4] |

| 18b | 1,3,4-oxadiazole | 3-nitrophenyl | Various | Sub-micromolar | [4] |

| 21 | Pyrimidine-hydroxamic acid | 4-methylbenzyl-piperidine | HDAC1 | 0.0018 | [4] |

| HDAC2 | 0.0036 | [4] | |||

| HDAC3 | 0.0030 | [4] |

Table 1: Structure-Activity Relationship of Anticancer 1,2,4-Oxadiazole Derivatives. Note the significant increase in potency with the introduction of electron-donating groups (e.g., trimethoxy) on the phenyl ring.[7] The presence of bulky heterocyclic systems and electron-withdrawing groups also influences activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and 1,2,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents.[3]

Mechanism of Action: Targeting Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: Several 1,2,4-oxadiazole derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme responsible for the production of pro-inflammatory prostaglandins.

-

NF-κB Pathway Inhibition: Some derivatives exert their anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of pro-inflammatory gene expression.

Experimental Protocol: Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Detailed Steps:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects.[13]

Structure-Activity Relationship

The antimicrobial potency of 1,2,4-oxadiazoles is influenced by the substituents on the heterocyclic core.

| Compound ID | R1 | R2 | Organism | MIC (µg/mL) | Reference |

| 58 (example) | 4-trifluoromethylphenyl | indol-5-yl | S. aureus | 4 | [14] |

| 62a | 4-chlorophenyl | 2-nitrophenyl | E. coli, S. aureus | - | [13] |

| 62b | 4-chlorophenyl | 4-nitrophenyl | E. coli, S. aureus | - | [13] |

| 43 | Trichloromethyl | Amino | S. aureus | 0.15 | [13] |

| E. coli | 0.05 | [13] | |||

| C. albicans | 12.5 | [13] | |||

| M. tuberculosis | 6.3 | [13] |

Table 2: Structure-Activity Relationship of Antimicrobial 1,2,4-Oxadiazole Derivatives. The presence of specific substituents like trifluoromethyl and nitro groups can significantly enhance antimicrobial activity.[13][14]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Compound Dilution: Prepare a two-fold serial dilution of the 1,2,4-oxadiazole derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Disorders

1,2,4-oxadiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD).[15][16][17]

Mechanism of Action: A Multi-pronged Approach

The neuroprotective effects of these compounds are thought to involve multiple mechanisms:

-

Cholinesterase Inhibition: Many 1,2,4-oxadiazole derivatives are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][17] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for AD.

-

Beta-Secretase (BACE1) Inhibition: Some derivatives are being explored for their ability to inhibit BACE1, an enzyme involved in the production of amyloid-beta peptides, which form the characteristic plaques in the brains of AD patients.

-

mGluR1 Activation: Recent studies suggest that some 1,2,4-oxadiazole derivatives may exert their neuroprotective effects by activating the metabotropic glutamate receptor 1 (mGluR1), which is involved in synaptic plasticity and cognitive function.[18]

Structure-Activity Relationship

The AChE inhibitory activity of 1,2,4-oxadiazole derivatives is sensitive to the nature of the substituents.

| Compound ID | R1 | R2 | AChE IC50 (µM) | Reference |

| 1b | Phenyl | Benzyl | 0.00098 | [1] |

| 2a | Benzyl | Phenyl | 0.07920 | [1] |

| 2b | Benzyl | Benzyl | 0.00123 | [1] |

| 3b | 4-trifluoromethylphenyl | Benzyl | 0.00245 | [1] |

| 6n | Indanone derivative | - | >100 (AChE) | [16] |

| 5.07 (BuChE) | [16] |

Table 3: Structure-Activity Relationship of Neuroprotective 1,2,4-Oxadiazole Derivatives. The data highlights the potent acetylcholinesterase (AChE) inhibitory activity of several derivatives, with some showing higher selectivity for butyrylcholinesterase (BuChE).[1][16]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the 1,2,4-oxadiazole derivatives.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate ATCI.

-

Color Development: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, coupled with favorable physicochemical properties, make these compounds attractive candidates for further development. Future research should focus on optimizing the potency and selectivity of these derivatives through continued structure-activity relationship studies and the exploration of novel synthetic methodologies. Furthermore, in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 1,2,4-oxadiazole-based drugs in a variety of disease areas. The methodologies and insights provided in this guide are intended to empower researchers to effectively explore and harness the therapeutic promise of this remarkable heterocyclic system.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules. [Link]

-

A novel 1,2,4-oxadiazole derivative (wyc-7-20) improves cognitive impairments and pathological phenotypes in 3×Tg mice. Drug Design, Development and Therapy. [Link]

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Archiv der Pharmazie. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. [Link]

-

Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl derivatives in the Ames test. Mutagenesis. [Link]

-

1,2,4‐Oxadiazole‐based derivatives with miscellaneous activities. Archiv der Pharmazie. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. BMC Chemistry. [Link]

-

Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway. Cell Communication and Signaling. [Link]

-

Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Combinatorial Chemistry & High Throughput Screening. [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery. ResearchGate. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments. [Link]

-

Purification and enzymatic assay of class I histone deacetylase enzymes. STAR Protocols. [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of novel 2, 5 substituted- 1, 3, 4 oxadiazole derivatives. ResearchGate. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. Semantic Scholar. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. [Link]

-

Plaque reduction assay to verify the antiviral activity of Californian... ResearchGate. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Chemistry. [Link]

-

Plaque Assay Protocols. American Society for Microbiology. [Link]

-

Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery. Oriental University Chemistry International. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Organic Letters. [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. YouTube. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of 1,3,4-Oxadiazoles Clubbed Schiff Base Derivatives. ResearchGate. [Link]

-

1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxadiazole derivatives: Histone deacetylase inhibitors in anticancer therapy and drug discovery [ouci.dntb.gov.ua]

- 12. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 3,5-Disubstituted 1,2,4-Oxadiazoles in Drug Discovery

Introduction: The Privileged Status of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged" structure due to its favorable physicochemical properties and its ability to serve as a bioisostere for amide and ester groups.[3] The chemical stability of the 1,2,4-oxadiazole ring, both in aqueous solutions and organic phases, contributes to its metabolic stability in biological systems.[1][3] These characteristics, combined with the ring's capacity for hydrogen bond interactions with biomacromolecules, make it an attractive framework for the design of novel therapeutic agents.[4] Derivatives of 1,2,4-oxadiazoles have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-disubstituted 1,2,4-oxadiazoles, offering insights for researchers and professionals in drug development.

Core Synthesis Strategy: The Amidoxime Route

A common and versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, such as an acyl chloride.[6][7] This straightforward approach allows for diverse substitutions at both the C3 and C5 positions of the oxadiazole ring, facilitating the exploration of a wide chemical space for SAR studies.

General Synthetic Protocol:

A typical synthesis involves the acylation of an amidoxime with an appropriate acyl chloride in a suitable solvent, followed by cyclization to form the 1,2,4-oxadiazole ring. The cyclization can be achieved through thermal means or by using a dehydrating agent.

Caption: General synthetic scheme for 3,5-disubstituted 1,2,4-oxadiazoles.

Anticancer Activity: Targeting Cellular Proliferation

The 3,5-disubstituted 1,2,4-oxadiazole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[6][8][9] Researchers have successfully developed compounds with cytotoxic effects against a wide array of tumor cell lines, including pancreatic, prostate, and breast cancer.[6][9]

Structure-Activity Relationship Insights:

SAR studies have revealed key structural features that govern the anticancer activity of these compounds. The nature of the substituents at both the C3 and C5 positions plays a crucial role in determining potency and selectivity.

-

Substitution at C3: Aromatic or heteroaromatic rings at the 3-position are often favored. For instance, a 3-phenyl group can be replaced by a pyridyl group, indicating that a heteroatom in this position can be beneficial for activity.[9]

-

Substitution at C5: A substituted five-membered ring at the 5-position has been shown to be important for activity.[9] For example, a 5-(3-chlorothiophen-2-yl) group has been identified in potent apoptosis inducers.[9]

-

Targeting Tubulin: Some 3,5-disubstituted 1,2,4-oxadiazoles have been designed as colchicine binding site inhibitors, targeting tubulin polymerization.[8][10] In this context, a 3-(3,4,5-trimethoxyphenyl) group is a common feature, mimicking the trimethoxyphenyl ring of colchicine.[11] The nature of the substituent at the C5 position then modulates the activity, with aryl groups generally being more effective than alkyl groups.[11]

Quantitative SAR Data for Anticancer Activity:

| Compound ID | C3-Substituent | C5-Substituent | Target Cell Line | IC50 (µM) | Reference |

| 3n | Not Specified | Not Specified | Prostate Cancer | >450-fold selective | [6] |

| 3p | Not Specified | Not Specified | Prostate Cancer | 0.01 | [6] |

| 1d | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | - | [9] |

| 4l | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 Tumor Model | In vivo activity | [9] |

| 5a | 3,4,5-Trimethoxyphenyl | Not specified aryl/aralkyl | A498 (Renal) | GI = 78% | |

| Compound with 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [12] |

| Compound with [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Pyridin-4-yl | 4-Methanol-benzo[d]thiazol-2-yl | DLD1 (Colorectal) | 0.35 | [12] |

| Compound with 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.40 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-oxadiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases, and 3,5-disubstituted 1,2,4-oxadiazoles have emerged as promising anti-inflammatory agents.[13][14][15] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

Structure-Activity Relationship Insights:

-

Phosphodiesterase 4 (PDE4) Inhibition: A series of 3,5-disubstituted-1,2,4-oxadiazoles have been identified as potent inhibitors of PDE4B2.[13] For this class of compounds, a 3-(3-cyclopentyloxy-4-methoxyphenyl) group is a crucial substituent for activity.[13] At the C5 position, a cyclic ring bearing a heteroatom, such as a piperidine ring, is important for maintaining potency.[13]

-

Targeting Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): Certain 1,2,4-oxadiazole derivatives have been identified as FXR antagonists and PXR agonists.[16] In one study, a 3-(2-naphthyl)-1,2,4-oxadiazole core with a piperidine ring at C5 was found to be a potent and selective FXR antagonist.[16] Further modifications to the piperidine ring led to the discovery of dual FXR antagonists/PXR agonists.[16]

-

General Anti-inflammatory Effects: The anti-inflammatory properties of 1,2,4-oxadiazoles have also been demonstrated in various in vivo models. For instance, some derivatives have shown significant reductions in carrageenan-induced paw edema.[13][17]

Quantitative SAR Data for Anti-inflammatory Activity:

| Compound ID | C3-Substituent | C5-Substituent | Target | Activity | Reference |

| 9a | 3-Cyclopentyloxy-4-methoxyphenyl | Piperidin-4-yl | PDE4B2 | IC50 = 5.28 µM | [13] |

| 1 | 2-Naphthyl | Piperidine | FXR Antagonist | IC50 = 0.58 µM | [16] |

| 4h | Not specified | 4-Methoxyphenylamino | - | 66.66% inhibition of paw edema | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds or vehicle control orally or intraperitoneally.

-

Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Neurodegenerative Diseases: A New Frontier for 1,2,4-Oxadiazoles

The application of 3,5-disubstituted 1,2,4-oxadiazoles is expanding into the challenging field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[3][14][18] These compounds are being investigated for their neuroprotective and disease-modifying properties.

Structure-Activity Relationship Insights for Anti-Alzheimer's Activity:

-

Multi-Target Approach: For Alzheimer's disease, a multi-target approach is often employed. Certain 1,2,4-oxadiazole derivatives have been designed to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), while also possessing antioxidant properties.[18][19]

-

Key Substituents:

-

Blood-Brain Barrier Penetration: For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is critical. ADME predictions for some active compounds have shown a high likelihood of BBB penetration.[18]

Quantitative SAR Data for Anti-Alzheimer's Activity:

| Compound ID | C3-Substituent | C5-Substituent | Target | IC50 (µM) | Reference |

| 2b | Phenyl | Thiophene derivative | AChE | - | [18] |

| 2c | Phenyl | Thiophene derivative | AChE | - | [18] |

| 2b | Phenyl | Thiophene derivative | MAO-B | 74.68 | [18] |

| 2c | Phenyl | Thiophene derivative | MAO-B | 225.48 | [18] |

| 4b | Not specified | Not specified | Antioxidant (DPPH) | 59.25 | [18] |

| 9b | Not specified | Not specified | Antioxidant (DPPH) | 56.69 | [18] |

Conclusion: A Scaffold with Enduring Potential

The 3,5-disubstituted 1,2,4-oxadiazole core continues to be a highly valuable scaffold in modern drug discovery. Its synthetic accessibility and favorable physicochemical properties allow for extensive exploration of structure-activity relationships across a wide range of therapeutic targets. The insights gained from SAR studies, as highlighted in this guide, provide a rational basis for the design of next-generation 1,2,4-oxadiazole-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex diseases evolves, the versatility of this remarkable heterocycle will undoubtedly lead to the discovery of new and innovative medicines.

References

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]

-

Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. [Link]

-

Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. [Link]

-